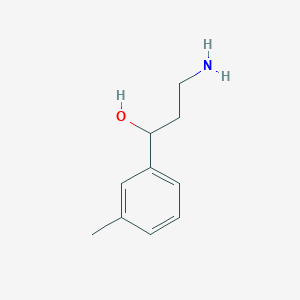

3-Amino-1-(3-methylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-amino-1-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHHNFMBRWNWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-1-(3-methylphenyl)propan-1-ol (CAS 1226363-38-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Amino-1-(3-methylphenyl)propan-1-ol with CAS number 1226363-38-7 is limited. This guide provides a comprehensive overview based on available data for the specified compound and closely related analogs. Information inferred from similar structures is clearly noted.

Core Compound Information

This compound is a substituted amino alcohol. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of more complex pharmaceutical agents. Its chemical structure features a propanol backbone with an amino group and a 3-methylphenyl (m-tolyl) group.

| Property | Value | Source |

| CAS Number | 1226363-38-7 | Confirmed |

| Molecular Formula | C₁₀H₁₅NO | Confirmed |

| Molecular Weight | 165.23 g/mol | Confirmed |

| IUPAC Name | This compound | - |

| Appearance | White to off-white solid (inferred) | Based on similar amino alcohols |

| Solubility | Soluble in methanol, ethanol, DMSO (inferred) | Based on general properties of amino alcohols |

Synthesis and Experimental Protocols

A representative synthesis for a similar compound, 3-methylamino-1-phenyl-1-propanol, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride in acetic acid.

Proposed Synthesis Workflow

Caption: Proposed synthetic route to the target compound.

Representative Experimental Protocol (Adapted from a similar synthesis)

Synthesis of 3-methylamino-1-phenyl-1-propanol:

-

Reaction Setup: A solution of 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one is prepared in glacial acetic acid.

-

Reduction: To this solution, 21 mmol of sodium borohydride is added portion-wise while maintaining the temperature below 30°C.

-

Quenching: The reaction mixture is stirred for 2 hours, after which it is carefully poured into ice water.

-

Workup: The aqueous solution is basified with a sodium hydroxide solution to pH 10-12 and then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Potential Biological Significance and Applications

Amino alcohols are crucial intermediates in the synthesis of various pharmaceuticals. Notably, compounds with a 3-amino-1-arylpropan-1-ol core structure are precursors to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

While no specific biological activity data for this compound has been found, its structural similarity to intermediates used in the synthesis of drugs like fluoxetine and duloxetine suggests its potential role as a building block in the development of new therapeutics targeting neurotransmitter transporters.

Role as a Pharmaceutical Intermediate

An In-depth Technical Guide on 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and applications. The document details a proposed synthetic pathway, including a generalized experimental protocol. A significant knowledge gap exists regarding the biological activity and mechanism of action of this compound, which is highlighted as an area for future research.

Molecular Structure and Properties

This compound is a primary amino alcohol containing a tolyl group. Its structure consists of a propanol backbone with an amino group at the third carbon and a 3-methylphenyl group attached to the first carbon, which also bears the hydroxyl group.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H15NO | - |

| Molecular Weight | 165.23 g/mol | - |

| CAS Number | 1226363-38-7 | - |

| Estimated Boiling Point | 311°C at 760 mmHg | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |

| Estimated Density | 1.052 g/cm³ | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |

| Estimated Flash Point | 141.9°C | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |

| Estimated Refractive Index | 1.554 | [1] (for 3-Amino-3-(4-methylphenyl)propan-1-ol) |

Note: The estimated values are for the isomeric compound 3-Amino-3-(4-methylphenyl)propan-1-ol and should be used as approximations for this compound.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of 3-amino-1-aryl-propan-1-ol derivatives is a two-step process involving a Mannich reaction followed by a reduction of the resulting β-aminoketone.

Proposed Synthetic Pathway

The synthesis commences with the Mannich reaction of 3-methylacetophenone with formaldehyde and a suitable amine (e.g., ammonia or a protected amine). This reaction forms the intermediate β-aminoketone, 3-amino-1-(3-methylphenyl)propan-1-one. Subsequent reduction of the ketone functionality yields the target molecule, this compound.

Generalized Experimental Protocol

Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Reaction)

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2][3][4]

-

Materials: 3-methylacetophenone, paraformaldehyde, ammonium chloride (or another amine salt), ethanol, hydrochloric acid.

-

Procedure:

-

A mixture of 3-methylacetophenone, paraformaldehyde, and ammonium chloride in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of hydrochloric acid is added.

-

The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

The aqueous layer is basified with a suitable base (e.g., sodium hydroxide) to precipitate the β-aminoketone.

-

The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-amino-1-(3-methylphenyl)propan-1-one.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound (Reduction)

The reduction of the β-aminoketone to the corresponding amino alcohol can be achieved using various reducing agents.

-

Materials: 3-amino-1-(3-methylphenyl)propan-1-one, sodium borohydride (or another suitable reducing agent), methanol.

-

Procedure:

-

The β-aminoketone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the solution with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

-

The final product can be purified by column chromatography or distillation under reduced pressure.

-

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

Potential for Future Research

The structural similarity of this compound to known pharmacologically active molecules, such as precursors to antidepressants, suggests that this compound could be a candidate for biological screening. Future research should focus on in vitro and in vivo studies to determine its potential therapeutic effects and toxicological profile.

Conclusion

This compound is a chemical entity for which basic molecular information is available, and a viable synthetic route can be proposed based on established organic chemistry principles. However, a significant deficit of experimental data exists, particularly concerning its physicochemical properties and, most notably, its biological activities. This whitepaper serves as a foundational document, summarizing the current state of knowledge and outlining a clear path for future research to unlock the potential of this molecule for researchers, scientists, and drug development professionals.

References

Spectroscopic and Synthetic Profile of 3-Amino-1-(3-methylphenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(3-methylphenyl)propan-1-ol is a substituted amino alcohol of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As an intermediate, its thorough characterization is crucial for ensuring the quality and purity of downstream products. This technical guide provides a summary of predicted spectroscopic data and a generalized experimental protocol for its synthesis and analysis. While specific experimental data is not publicly available, chemical suppliers like BLDpharm may provide analytical data such as NMR, HPLC, and LC-MS upon request for their products.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds such as 3-amino-1-phenylpropan-1-ol and other substituted amino alcohols.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Aromatic protons (C₆H₄) |

| ~4.80 | dd | 1H | CH-OH |

| ~3.00 | t | 2H | CH₂-NH₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~2.00-1.80 | m | 2H | CH₂-CH(OH) |

| (variable) | br s | 3H | NH₂ and OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Quaternary Aromatic Carbon (C-Ar) |

| ~138 | Quaternary Aromatic Carbon (C-Ar) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~123 | Aromatic CH |

| ~73 | CH-OH |

| ~42 | CH₂-NH₂ |

| ~40 | CH₂-CH(OH) |

| ~21 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1600, 1490 | Medium | Aromatic C=C stretching |

| 1050 | Strong | C-O stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-OH]⁺ | Loss of hydroxyl group |

| [M-NH₃]⁺ | Loss of ammonia |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Reduction of a β-Amino Ketone

A common route for the synthesis of 3-amino-1-arylpropan-1-ols is the reduction of the corresponding β-amino ketone. This precursor can be synthesized via a Mannich reaction between 3'-methylacetophenone, formaldehyde, and ammonia.

Materials:

-

3'-(Amino)-3-methylpropiophenone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3'-(Amino)-3-methylpropiophenone hydrochloride in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to be basic (pH > 10) with a sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar structures.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of an FT-IR spectrometer.

-

Instrumentation: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and chemical characteristics of the compound 3-Amino-1-(3-methylphenyl)propan-1-ol. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific experimental data regarding the physical properties of this compound remains largely unavailable in publicly accessible resources. This document outlines the known molecular information and provides a framework of generalized experimental protocols that would be suitable for the determination of its physical characteristics. Furthermore, this guide highlights the absence of this compound in published literature concerning biological signaling pathways or specific, detailed experimental workflows.

Introduction

This compound is a substituted amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center at the carbinol carbon, an amino group, and a substituted aromatic ring, suggests its potential as a building block for more complex molecules. Accurate and detailed knowledge of its physical properties is crucial for its application in research and development, including reaction optimization, formulation, and toxicological assessment. This guide aims to collate the available information and provide standardized methodologies for its characterization.

Molecular and Chemical Identity

The fundamental identifiers for this compound are presented below. It is important to note that two CAS numbers have been associated with this compound, which may indicate different stereoisomers or simply database discrepancies.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Numbers | 1226363-38-7, 1263280-60-9 |

Physical Properties (Undetermined)

Specific quantitative data for the physical properties of this compound are not available in the reviewed literature. The following table is provided as a template for the presentation of experimentally determined data.

| Property | Value | Units |

| Melting Point | Not Available | °C |

| Boiling Point | Not Available | °C |

| Density | Not Available | g/cm³ |

| Solubility in Water | Not Available | mg/mL |

| Solubility in Organic Solvents | Not Available | (specify solvent) |

| pKa | Not Available |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the physical characteristics of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of liquid this compound into the small test tube.

-

Invert a capillary tube and place it in the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and immerse it in the heating bath of the Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specified temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

Tightly cap the vial and agitate it at a constant temperature using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

Spectroscopic Characterization

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Dissolve a small amount of this compound (typically 5-25 mg) in a suitable deuterated solvent (approximately 0.6-0.7 mL).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer (often with an Attenuated Total Reflectance (ATR) accessory)

Procedure:

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic).

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any published studies detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows. Therefore, no diagrams can be generated for this section.

As a general representation of a synthetic workflow, the following diagram illustrates a hypothetical synthesis of an amino alcohol from a ketone precursor.

Caption: A generalized synthetic workflow for the preparation of an amino alcohol.

Conclusion

This technical guide provides a summary of the known identifying information for this compound and a set of generalized experimental protocols for the determination of its physical characteristics. The conspicuous absence of specific experimental data in the public domain underscores the need for foundational research to characterize this compound fully. Researchers and drug development professionals are encouraged to utilize the outlined methodologies to generate and publish these critical data points, thereby facilitating the future use and understanding of this molecule.

An In-depth Technical Guide to the Solubility Profile of 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the compound 3-Amino-1-(3-methylphenyl)propan-1-ol. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive framework for its determination. It outlines detailed experimental protocols for solubility assessment in various solvents, which are crucial for research, drug development, and formulation. Furthermore, this guide presents a logical workflow for these experimental procedures through diagrams generated using the DOT language. The methodologies described are based on established practices for determining the solubility of small organic molecules, particularly those with functionalities similar to the target compound, such as amino alcohols.

Introduction

This compound is an organic compound containing both an amino group and a hydroxyl group, classifying it as an amino alcohol. Its structure, featuring a substituted aromatic ring, suggests a degree of lipophilicity, while the polar amino and hydroxyl groups can engage in hydrogen bonding, potentially allowing for solubility in both aqueous and organic solvents. A thorough understanding of its solubility profile is a critical prerequisite for a wide range of applications, including but not limited to, pharmaceutical formulation, chemical synthesis, and biological assays.

This guide provides the necessary experimental frameworks to quantitatively determine this profile.

Physicochemical Properties (Data to be Determined)

A comprehensive solubility study would populate the following table with experimentally determined values.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | - |

| pKa | (Predicted/Determined) | Potentiometric Titration |

| LogP | (Predicted/Determined) | Shake-Flask Method |

| Melting Point | (Determined) | Differential Scanning Calorimetry |

Quantitative Solubility Data (Template for Experimental Results)

The following tables are presented as a structured template for organizing and presenting the results of solubility experiments.

Table 3.1: Solubility in Common Solvents at Ambient Temperature (e.g., 25 °C)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 80.1 | Shake-Flask with HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | ~80 | Shake-Flask with HPLC-UV | ||

| Methanol | 32.7 | Shake-Flask with HPLC-UV | ||

| Ethanol | 24.5 | Shake-Flask with HPLC-UV | ||

| Isopropanol | 19.9 | Shake-Flask with HPLC-UV | ||

| Acetonitrile | 37.5 | Shake-Flask with HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Shake-Flask with HPLC-UV | ||

| Ethyl Acetate | 6.0 | Shake-Flask with HPLC-UV |

Table 3.2: pH-Dependent Aqueous Solubility Profile at Ambient Temperature (e.g., 25 °C)

| pH of Aqueous Buffer | Solubility (mg/mL) | Solubility (mol/L) | Method |

| 2.0 (0.01 M HCl) | Shake-Flask with HPLC-UV | ||

| 4.0 (Acetate Buffer) | Shake-Flask with HPLC-UV | ||

| 6.0 (Phosphate Buffer) | Shake-Flask with HPLC-UV | ||

| 7.4 (Phosphate Buffer) | Shake-Flask with HPLC-UV | ||

| 9.0 (Borate Buffer) | Shake-Flask with HPLC-UV |

Experimental Protocols

The following are detailed methodologies for the determination of the solubility of this compound.

Thermodynamic Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.

Objective: To determine the maximum concentration of the compound that can dissolve in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated HPLC-UV method.

Workflow for Shake-Flask Solubility Determination

References

An In-depth Technical Guide on the Purity and Assay of 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 3-Amino-1-(3-methylphenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and potentiometric titration. Furthermore, this guide presents a plausible signaling pathway for this class of compounds, offering context for its potential biological activity. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

This compound is an aromatic amino alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active agents, such as beta-adrenergic agonists and norepinephrine reuptake inhibitors, suggests its potential as a precursor or active pharmaceutical ingredient (API). Accurate determination of its purity and assay is critical for ensuring the quality, safety, and efficacy of any resulting therapeutic agent. This guide details robust analytical methods for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-89 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| CAS Number | 1226363-38-7[1] |

Purity and Assay Determination: Methodologies and Data

The purity and assay of this compound can be determined using a combination of chromatographic and titrimetric methods. The following sections provide detailed protocols and representative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is suitable for separating this compound from potential impurities.

Table 2: HPLC Method Parameters and Representative Purity Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~ 8.5 min |

| Typical Purity | ≥ 99.0% |

| Limit of Detection (LOD) | ~ 0.01% |

| Limit of Quantitation (LOQ) | ~ 0.03% |

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

-

Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by using the response factor of the standard.

Gas Chromatography (GC)

GC is a suitable alternative for determining the purity of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and peak shape of the amino alcohol.

Table 3: GC Method Parameters and Representative Assay Data

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split 50:1) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Typical Assay | ≥ 99.5% (on as-is basis) |

-

Derivatization: To 10 mg of the sample in a vial, add 100 µL of pyridine and 200 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.

-

Standard Preparation: Prepare a derivatized standard in the same manner.

-

GC Analysis: Inject the derivatized standard and sample into the GC system.

-

Calculation: The assay is determined by comparing the peak area of the derivatized analyte in the sample to that of the derivatized standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H-NMR is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[2][3][4][5][6]

Table 4: ¹H-NMR Parameters for Purity Determination

| Parameter | Value |

| Spectrometer | 400 MHz |

| Solvent | DMSO-d6 |

| Internal Standard | Maleic acid |

| Relaxation Delay (d1) | 30 s |

| Number of Scans | 16 |

| Typical Purity | > 98.5% |

-

Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard (maleic acid) into a vial. Dissolve in a known volume of DMSO-d6.

-

NMR Acquisition: Acquire the ¹H-NMR spectrum using the parameters listed in Table 4, ensuring a sufficient relaxation delay for quantitative analysis.

-

Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

-

Purity Calculation: The purity is calculated based on the integral ratio, the number of protons, and the weights of the sample and internal standard.

Potentiometric Titration

The basic amino group of this compound allows for its assay to be determined by acid-base titration.

Table 5: Titration Parameters for Assay Determination

| Parameter | Value |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Indicator | Crystal violet or potentiometric endpoint determination |

| Typical Assay | 99.0 - 101.0% |

-

Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

-

Titration: Titrate the solution with 0.1 N perchloric acid, monitoring the endpoint potentiometrically or with crystal violet indicator (endpoint is the appearance of a blue-green color).

-

Blank Determination: Perform a blank titration with the solvent alone.

-

Calculation: Calculate the assay based on the volume of titrant consumed, correcting for the blank.

Visualization of Workflows and Pathways

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Caption: Analytical workflow for purity and assay determination.

Plausible Signaling Pathway

Given its structural features, this compound may act as a beta-adrenergic agonist. The diagram below illustrates the canonical beta-adrenergic signaling pathway.[7][8][9][10][11]

Caption: Plausible beta-adrenergic signaling pathway.

Conclusion

This technical guide provides a robust framework for the analytical characterization of this compound. The detailed methodologies for HPLC, GC, qNMR, and titration offer orthogonal approaches to ensure accurate and reliable determination of purity and assay. The illustrative data and visualized workflows serve as a practical resource for researchers and drug development professionals. The proposed signaling pathway provides a basis for further pharmacological investigation of this compound and its derivatives. Adherence to these or similarly validated methods is essential for maintaining high standards of quality in pharmaceutical research and development.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 11. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Amino-1-(3-methylphenyl)propan-1-ol: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(3-methylphenyl)propan-1-ol, a member of the 3-amino-1-aryl-propan-1-ol class of compounds. While the specific discovery and a detailed historical narrative of this particular molecule are not extensively documented in publicly available literature, this guide elucidates its chemical context, probable synthetic pathways, and potential pharmacological relevance based on the well-established history of its structural analogs. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for analogous compounds and a framework for the synthesis and evaluation of this compound.

Introduction and Historical Context

The class of 3-amino-1-aryl-propan-1-ol compounds has been a subject of significant interest in medicinal chemistry for decades. These molecules serve as key intermediates and structural motifs in a variety of pharmacologically active agents. Notably, derivatives of this scaffold are found in widely used pharmaceuticals, including antidepressants like Fluoxetine and Duloxetine.

The historical development of this class of compounds is closely tied to the exploration of central nervous system (CNS) active agents. Researchers have systematically modified the aryl group, the amino substituent, and the stereochemistry of the propanol backbone to modulate activity at various neurotransmitter transporters and receptors. While specific documentation on the initial synthesis of this compound is scarce, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 1226363-38-7. It is plausible that this compound was synthesized as part of a broader investigation into the structure-activity relationships (SAR) of 3-amino-1-aryl-propan-1-ol derivatives.

Physicochemical Properties and Data

| Property | Expected Value/Parameter | Analytical Method |

| Molecular Formula | C10H15NO | - |

| Molecular Weight | 165.23 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid or oil | Visual Inspection |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Boiling Point | To be determined | - |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Solubility Assays |

| pKa | Estimated 9-10 (for the amine) | Potentiometric Titration |

| LogP | Estimated 1.5-2.5 | HPLC or calculation |

| Purity | >95% | HPLC, NMR |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for preparing 3-amino-1-aryl-propan-1-ols. A common and effective strategy involves the Mannich reaction followed by a reduction of the resulting aminoketone.

General Synthetic Workflow

The following diagram illustrates a probable synthetic route to this compound.

Caption: A plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from established procedures for the synthesis of similar 3-amino-1-phenyl-propan-1-ol derivatives and can serve as a starting point for the synthesis of the title compound.

Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one (Mannich Reaction)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

-

Reaction Setup: Dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one (1.0 eq) from the previous step in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reaction Conditions: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Potential Signaling Pathways and Mechanism of Action

The biological activity of 3-amino-1-aryl-propan-1-ol derivatives is often attributed to their interaction with monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, which is the underlying mechanism of action for many antidepressant and CNS-active drugs.

The following diagram illustrates the general signaling pathway affected by this class of compounds.

Caption: Inhibition of monoamine reuptake by 3-amino-1-aryl-propan-1-ol derivatives.

Conclusion

This compound represents a specific molecule within a well-studied class of compounds with significant potential in drug discovery. While its individual history is not well-documented, the rich history of its analogs provides a strong foundation for its synthesis, characterization, and biological evaluation. The protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to use the provided methodologies as a starting point and to thoroughly characterize the compound to establish a comprehensive data profile.

An In-depth Technical Guide to 3-Amino-1-(3-methylphenyl)propan-1-ol Derivatives and Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(3-methylphenyl)propan-1-ol and its derivatives as potential monoamine reuptake inhibitors. The document details the synthesis, biological activity, and structure-activity relationships of this chemical class, with a focus on their potential as therapeutics for neurological and psychiatric disorders. Detailed experimental protocols for key biological assays are provided, alongside a discussion of the relevant signaling pathways. While specific quantitative data for the title compound is limited in publicly accessible literature, this guide compiles and analyzes data from closely related analogs to provide a thorough understanding of the compound class.

Introduction

Monoamine neurotransmitters, including norepinephrine (NE), serotonin (5-HT), and dopamine (DA), play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). Inhibition of these transporters can increase the synaptic concentration of monoamines, a mechanism that has been successfully targeted for the treatment of depression, anxiety disorders, and other central nervous system (CNS) conditions.

The 3-amino-1-phenylpropan-1-ol scaffold is a key pharmacophore found in several potent monoamine reuptake inhibitors. The substitution pattern on the phenyl ring and modifications to the amino and propanol moieties can significantly influence the potency and selectivity of these compounds for the different monoamine transporters. This guide focuses on derivatives and analogs of this compound, exploring their potential as selective norepinephrine reuptake inhibitors (NRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or triple reuptake inhibitors (TRIs).

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves a two-step process: a Mannich reaction to form a β-amino ketone intermediate, followed by a reduction of the ketone to the corresponding alcohol.

General Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on well-established procedures for the synthesis of analogous 3-amino-1-phenylpropan-1-ol derivatives.

A Technical Guide to the Thermochemical Data of 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(3-methylphenyl)propan-1-ol is an organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety analysis, and computational modeling. This guide outlines the standard experimental protocols for obtaining this critical data.

Physicochemical and Comparative Thermochemical Data

While specific thermochemical values for this compound are not found in the reviewed literature, the following tables summarize its known physicochemical properties and the thermochemical data of structurally related amino alcohols. This information can serve as a useful reference for estimation and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molar Mass | 165.23 g/mol | [1] |

| CAS Number | 1226363-38-7 | [2][3] |

Table 2: Thermochemical Data of Structurally Similar Compounds

| Compound | Property | Value | Source |

| 3-Amino-1-propanol | Enthalpy of Fusion (ΔfusH) | 11.3 kJ/mol | [4] |

| Boiling Point (Tboil) | 187-190 °C | [5] | |

| Melting Point (Tfus) | 11.5-12.4 °C | [5][6] | |

| Density | 0.99 g/cm³ at 20 °C | [5] | |

| 3-Amino-3-phenyl-1-propanol | Melting Point | 70-77 °C | [4][7] |

| Boiling Point | 134 °C at 4 mmHg | [4][8] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a compound like this compound.

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."[1]

-

Oxygen Environment: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

Temperature Measurement: The final equilibrium temperature of the water is recorded.

-

Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).[1]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law. This involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, several calorimetric techniques are employed.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample and Reference Pans: A small, accurately weighed sample of the liquid this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[9]

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.[9]

-

Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.

-

Data Analysis: The heat capacity of the sample is calculated from the measured differential heat flow, the heating rate, and the sample mass.

The absolute entropy of a substance is determined by measuring its heat capacity from a temperature approaching absolute zero (0 K) up to the desired temperature.[10]

Experimental Protocol: Heat Capacity Calorimetry from Low Temperature

-

Low-Temperature Calorimetry: The heat capacity of the solid this compound is measured as a function of temperature, starting from a very low temperature (e.g., near 0 K) using an adiabatic calorimeter.

-

Phase Transitions: The enthalpy of any phase transitions (e.g., solid-solid transitions, melting) is measured. The enthalpy of fusion (melting) is determined by measuring the heat absorbed during the phase change at a constant temperature.

-

Heat Capacity of Liquid: After melting, the heat capacity of the liquid phase is measured up to the desired temperature (e.g., 298.15 K).

-

Entropy Calculation: The absolute entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature, and adding the entropy changes associated with any phase transitions.[10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of this compound.

Caption: A flowchart illustrating the experimental procedures for determining the enthalpy of formation, heat capacity, and entropy of an organic compound.

Conclusion

While experimental thermochemical data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The outlined experimental protocols, including combustion calorimetry, differential scanning calorimetry, and low-temperature calorimetry, represent the standard and reliable methods for obtaining high-quality thermochemical data. This information is invaluable for researchers in drug development and chemical synthesis for ensuring process safety, optimizing reaction conditions, and for the validation of computational models.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]

- 3. 1226363-38-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Propanol, 3-amino- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Amino-1-propanol CAS 156-87-6 | 800423 [merckmillipore.com]

- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol, a valuable amino alcohol intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a reliable two-step process commencing with a Mannich reaction, followed by the reduction of the resulting β-amino ketone.

Introduction

3-Amino-1-aryl-propan-1-ol scaffolds are crucial components in a wide array of biologically active molecules. This protocol outlines a reproducible synthesis of the this compound derivative, starting from the readily available 3'-methylacetophenone. The described methodology is robust and can be adapted for the synthesis of analogous compounds. The overall reaction scheme is depicted below:

Scheme 1: Overall synthesis of this compound

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions involving acetophenone derivatives.[1][2][3]

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 1 | 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride | C₁₀H₁₄ClNO | 199.68 | 75-85 | Solid |

| 2 | This compound | C₁₀H₁₅NO | 165.23 | 80-95 | Solid/Oil |

Experimental Protocols

Materials and Equipment:

-

3'-Methylacetophenone

-

Paraformaldehyde

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Mannich Reaction)

This procedure details the aminoalkylation of 3'-methylacetophenone to form the corresponding β-amino ketone hydrochloride, commonly known as a Mannich base.[2][4]

Workflow Diagram:

Caption: Experimental workflow for the Mannich reaction.

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3'-methylacetophenone (13.4 g, 0.1 mol), paraformaldehyde (4.5 g, 0.15 mol), and ammonium chloride (8.0 g, 0.15 mol).

-

Add ethanol (100 mL) and a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath for 1-2 hours to facilitate the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Dry the white to off-white solid product under vacuum to yield 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride.

Step 2: Synthesis of this compound (Reduction of β-Amino Ketone)

This protocol describes the reduction of the ketone functionality of the Mannich base to a hydroxyl group using sodium borohydride.[3][5]

Workflow Diagram:

Caption: Experimental workflow for the reduction of the β-amino ketone.

Procedure:

-

In a 250 mL round-bottom flask, dissolve the 3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride (10.0 g, 0.05 mol) in methanol (100 mL).

-

Cool the solution in an ice bath to 0-5 °C with stirring.

-

Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction completion by TLC.

-

Carefully quench the reaction by slowly adding 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to >10 by the dropwise addition of a 2M sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Application Notes and Protocols: Asymmetric Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 3-Amino-1-(3-methylphenyl)propan-1-ol, a chiral amino alcohol that serves as a valuable building block in pharmaceutical development. The primary focus is on the enantioselective reduction of the corresponding β-aminoketone precursor, a robust and widely adopted strategy for accessing such chiral molecules.

Introduction

Chiral 1,3-amino alcohols are critical structural motifs in a variety of biologically active compounds and pharmaceutical agents. The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound is a key intermediate in the synthesis of several norepinephrine reuptake inhibitors, such as Nisoxetine. Consequently, efficient and highly selective methods for its asymmetric synthesis are of significant interest to the drug development community.

The most common and effective approach to synthesize enantiomerically enriched this compound is through the asymmetric reduction of the prochiral ketone, 3-amino-1-(3-methylphenyl)propan-1-one. This can be achieved through several catalytic methods, including the use of chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) and transition metal-catalyzed asymmetric hydrogenation. Biocatalytic methods employing ketoreductases also present a green and highly selective alternative.

Data Presentation: Asymmetric Reduction of Analogous Ketones

While specific data for the asymmetric reduction of 3-amino-1-(3-methylphenyl)propan-1-one is not extensively published, the following table summarizes typical results for analogous ketone reductions using well-established methods. This data provides a strong indication of the expected efficacy for the synthesis of the target molecule.

| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference Compound |

| (R)-CBS Catalyst / BH₃ | 3-Chloro-1-phenyl-1-propanone | 88.3 - 93.8 | 81.6 - 87.7 | (S)-3-Chloro-1-phenyl-1-propanol[1] |

| Ir-f-Amphbinol / H₂ | N-Protected α-Amino Ketones | 96 - >99 | 90 - >99 | Chiral β-Amino Alcohols[2] |

| Co/(R, R)-BenzP* / H₂ | α-Primary Amino Ketones | High | up to 99 | Chiral Vicinal Amino Alcohols[3] |

| Noyori-Ikariya Ru-Catalyst | Acetophenone | up to 98 | up to 98 | 1-Phenylethanol[4] |

| Biocatalysis (Yeast) | 3-N-methylamino-1-(2-thienyl)-1-propanone | >99 (conversion) | >99 | (S)-3-N-methylamino-1-(2-thienyl)-1-propanol[5] |

Experimental Workflow

The general workflow for the asymmetric synthesis of this compound via catalytic reduction is depicted below. The process begins with the synthesis of the precursor ketone, followed by the key asymmetric reduction step, and concludes with purification and analysis of the chiral amino alcohol.

Catalytic Cycle: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones.[6][7] The catalytic cycle, illustrated below, involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which then coordinates to the ketone. An intramolecular hydride transfer from the borane to the ketone carbonyl occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol.[6][7]

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of the precursor ketone and its subsequent asymmetric reduction.

Protocol 1: Synthesis of 3-Amino-1-(3-methylphenyl)propan-1-one Hydrochloride (Precursor)

This protocol is based on the Mannich reaction, a classic method for the synthesis of β-aminoketones.

Materials:

-

3-Methylacetophenone

-

Paraformaldehyde

-

Ammonium Chloride

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

To a round-bottom flask, add 3-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), ammonium chloride (1.1 eq), and ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

The product hydrochloride salt will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride.

Protocol 2: Asymmetric Reduction of 3-Amino-1-(3-methylphenyl)propan-1-one using (R)-CBS Catalyst

This protocol describes the enantioselective reduction of the β-aminoketone to the corresponding chiral amino alcohol. It is critical to perform this reaction under anhydrous conditions.[7]

Materials:

-

3-Amino-1-(3-methylphenyl)propan-1-one hydrochloride

-

(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS) solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Sodium hydroxide solution (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

Suspend 3-amino-1-(3-methylphenyl)propan-1-one hydrochloride in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the (R)-Me-CBS solution (0.1 eq) to the stirred suspension.

-

Add the borane-dimethyl sulfide complex (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M sodium hydroxide solution to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

Protocol 3: Analysis of Enantiomeric Excess

The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Procedure:

-

Prepare a standard solution of the purified this compound in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).

-

Inject the sample onto a chiral column (e.g., Chiralcel OD-H or similar).

-

Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine).

-

Monitor the elution profile using a UV detector.

-

The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Conclusion

The asymmetric synthesis of this compound is a critical process for the development of important pharmaceutical compounds. The protocols outlined in this document, particularly the asymmetric reduction of the precursor β-aminoketone using established catalytic systems like the CBS reagent, provide a reliable and efficient pathway to obtain this chiral building block in high yield and enantiomeric purity. Researchers are encouraged to optimize reaction conditions for their specific needs to achieve the best possible outcomes.

References

- 1. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Purification of 3-Amino-1-(3-methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 3-Amino-1-(3-methylphenyl)propan-1-ol. The methodologies outlined are based on established chemical principles and purification techniques for analogous compounds, offering a robust starting point for achieving high purity of the target molecule.

Overview of Purification Strategies

The selection of an appropriate purification method for this compound is contingent upon the nature and quantity of impurities present in the crude product, as well as the desired final purity and scale of the operation. The primary purification techniques applicable to this amino alcohol are recrystallization, distillation, and chromatography. The basic physical properties of related amino alcohols suggest that this compound is likely a liquid or a low-melting solid that is soluble in water and organic solvents.[1][2]

A general workflow for the purification process is depicted below:

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the typical conditions and expected outcomes for the recommended purification methods. These values are derived from protocols for structurally similar compounds and should be optimized for the specific crude mixture.

| Purification Method | Key Parameters | Typical Solvents/Conditions | Expected Purity | Expected Yield |

| Recrystallization | Solvent Selection, Temperature Gradient | Cyclohexane, Toluene, or Ethyl Acetate/Hexane mixtures[3] | >98% | 70-90% |

| Vacuum Distillation | Pressure, Temperature | 1-10 mmHg | >97% | 60-85% |

| Column Chromatography | Stationary Phase, Mobile Phase | Silica Gel, Alumina | >99% | 50-80% |

Experimental Protocols

3.1. Protocol for Recrystallization

Recrystallization is a suitable method if the crude product is a solid and contains impurities with different solubility profiles. Based on procedures for similar compounds like 3-methylamino-1-phenylpropanol, non-polar or moderately polar solvents are likely to be effective.[3]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., cyclohexane, toluene, or a mixture of ethyl acetate and hexanes)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, add approximately 100 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

3.2. Protocol for Vacuum Distillation

If the target compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique, particularly for separating it from non-volatile impurities.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle

-

Stir bar

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. Place the crude product and a stir bar in the round-bottom flask.

-

Evacuation: Gradually apply vacuum to the system.

-

Heating: Begin heating the distillation flask with a heating mantle while stirring.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction.

-

Analysis: Analyze the collected fractions (e.g., by GC or TLC) to determine the purity of the main fraction.

3.3. Protocol for Column Chromatography

Column chromatography is a highly versatile method for purifying compounds from complex mixtures. For an amino alcohol, either silica gel or alumina can be used as the stationary phase.

Materials:

-

Crude this compound

-

Silica gel or alumina

-

Chromatography column

-

Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing of the amine)

-

Collection tubes or flasks

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Pack the chromatography column with a slurry of the chosen stationary phase in the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions.

-

Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all organic solvents with care, as they are often flammable and may be toxic.

-

Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents used for specific handling and disposal information.

References

Application Notes and Protocols: 3-Amino-1-(3-methylphenyl)propan-1-ol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals